molecular formula C8H8ClN3O B13273628 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13273628
M. Wt: 197.62 g/mol
InChI Key: XLUWNGKANDWNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a furan ring substituted with a chlorine atom and a pyrazole ring substituted with a methyl group and an amine group. This unique structure imparts specific chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized via the cyclization of a chlorinated precursor, while the pyrazole ring can be formed through a condensation reaction involving hydrazine and a suitable diketone .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

5-(5-chlorofuran-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8ClN3O/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3

InChI Key

XLUWNGKANDWNGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(O2)Cl)N

Origin of Product

United States

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